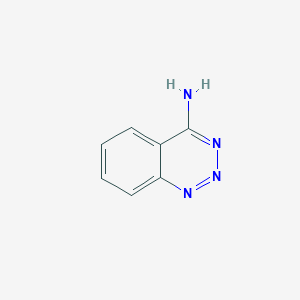

1,2,3-Benzotriazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzotriazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-7-5-3-1-2-4-6(5)9-11-10-7/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTFNTPGDZCQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340229 | |

| Record name | 1,2,3-Benzotriazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-80-2 | |

| Record name | 1,2,3-Benzotriazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89795-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3 Benzotriazin 4 Amine and Its Analogues

Strategies for the Direct Synthesis of 1,2,3-Benzotriazin-4-amine

The direct synthesis of this compound and its N-substituted analogues, while less common than the synthesis of the corresponding 4-oxo derivatives, has been achieved through specific pathways primarily originating from 2-aminobenzonitrile (B23959).

One established method involves the diazotization of 2-aminobenzonitrile in concentrated hydrochloric acid with sodium nitrite (B80452). The resulting diazonium salt is then reacted with a primary amine, such as benzylamine (B48309). This is followed by a reflux in aqueous ethanol (B145695), which facilitates the cyclization to form a 3-substituted-1,2,3-benzotriazin-4(3H)-imine. Subsequent treatment of this imine with hydrochloric acid induces a rearrangement to yield the corresponding N-substituted this compound. thieme-connect.de For instance, the reaction of 3-(2-chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine with 2M HCl results in the formation of N-(2-chlorophenyl)-1,2,3-benzotriazin-4-amine in high yield. thieme-connect.de

Another approach to the 3-substituted-1,2,3-benzotriazin-4(3H)-imines involves the cyclization of 1-(2-cyanophenyl)-3-substituted-triazenes. Refluxing these triazenes in aqueous ethanol can also produce the imine precursors to the final amine product. thieme-connect.de

| Starting Material | Reagents | Intermediate | Product | Yield (%) | Ref |

| 2-Aminobenzonitrile | 1. NaNO₂, conc. HCl2. Benzylamine, NaOAc3. aq. EtOH, reflux | 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine | 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine | 95 | thieme-connect.de |

| 1-(2-Cyanophenyl)-3-(2-chlorophenyl)triazene | aq. EtOH, reflux | 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine | 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine | 75 | thieme-connect.de |

| 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine | 2M HCl | - | N-(2-Chlorophenyl)-1,2,3-benzotriazin-4-amine | 92 | thieme-connect.de |

Modern Approaches for 1,2,3-Benzotriazin-4(3H)-one Scaffold Assembly

The synthesis of the 1,2,3-benzotriazin-4(3H)-one core is a more extensively studied area, with numerous methodologies developed to improve efficiency, substrate scope, and environmental compatibility. These approaches often serve as the crucial first step in the synthesis of this compound.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has been instrumental in developing novel and efficient routes to the 1,2,3-benzotriazin-4(3H)-one scaffold and its derivatives. researchgate.net Catalysts based on palladium, nickel, copper, rhodium, and iridium have all been employed. researchgate.netorganic-chemistry.orgrsc.orgcolab.ws

Palladium-catalyzed reactions are particularly prevalent. One such method is the carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes in the presence of carbon monoxide at atmospheric pressure, which selectively produces 3-arylbenzo-1,2,3-triazin-4(3H)-ones in excellent yields. tcichemicals.com Palladium catalysts are also used in denitrogenative cross-coupling reactions of pre-formed 1,2,3-benzotriazin-4(3H)-ones with organoaluminum reagents like DABAL-Me₃ to yield ortho-methylated benzamides. researchgate.netCurrent time information in Bangalore, IN. This highlights the role of the benzotriazinone as a stable precursor that can be activated by a metal catalyst. researchgate.netCurrent time information in Bangalore, IN. Similarly, palladium-catalyzed denitrogenative Suzuki-Miyaura type cross-coupling with organoboronic acids provides access to ortho-arylated and alkenylated benzamides. acs.org

Nickel-catalyzed reactions have also been developed. For instance, the cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides, using zinc as a reductant, generates a diverse array of ortho-arylated benzamides. researchgate.net Nickel catalysts can also effect the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with dienes and alkenes. cdnsciencepub.com

Rhodium(III) and Iridium(III) catalysts have been shown to facilitate divergent synthetic pathways. For example, a CpRh(III) catalyst can promote the C-H alkylation of 3-phenylbenzo[d] nih.govthieme-connect.detriazin-4(3H)-one derivatives with carbonyl sulfoxonium ylides. In contrast, a CpIr(III) catalyst directs the reaction towards an alkenylation product when iodonium (B1229267) ylides are used. organic-chemistry.orgrsc.org Copper-catalyzed reactions of 1,2,3-benzotriazinones with iodonium ylides can also lead to the formation of hydrazone products. organic-chemistry.orgrsc.org

| Catalyst System | Reactants | Product Type | Key Features | Ref |

| Pd(0)/PPh₃ | 1-(2-Iodophenyl)-3-aryltriaz-1-enes, CO | 3-Arylbenzo-1,2,3-triazin-4(3H)-ones | High selectivity, excellent yields, 1 atm CO | tcichemicals.com |

| Pd(OAc)₂/Xantphos | 1,2,3-Benzotriazin-4(3H)-ones, DABAL-Me₃ | ortho-Methylated benzamides | Uses stable, solid organoaluminum reagent | researchgate.netCurrent time information in Bangalore, IN. |

| Ni(0)/phosphine | 1,2,3-Benzotriazin-4(3H)-ones, Aryl bromides, Zn | ortho-Arylated benzamides | Cross-electrophile coupling, good functional group tolerance | researchgate.net |

| CpRh(III) | 3-Arylbenzo[d] nih.govthieme-connect.detriazin-4(3H)-ones, Carbonyl sulfoxonium ylide | C-H alkylated products | Divergent synthesis | organic-chemistry.orgrsc.org |

| CpIr(III) | 3-Arylbenzo[d] nih.govthieme-connect.detriazin-4(3H)-ones, Iodonium ylide | Alkenylation products | Divergent synthesis | organic-chemistry.orgrsc.org |

| Copper | 1,2,3-Benzotriazin-4(3H)-ones, Iodonium ylide | Hydrazone products | Regioselective N-N bond cleavage | organic-chemistry.orgrsc.org |

Photocatalytic and Visible Light-Mediated Transformations

Photocatalysis and visible light-mediated reactions have emerged as powerful green chemistry tools for the synthesis of heterocyclic compounds, including 1,2,3-benzotriazin-4(3H)-ones. nih.govhec.gov.pk

A notable development is the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors via a photocyclization reaction. nih.gov This transformation is achieved by exposure to violet light (420 nm) in a continuous flow reactor, affording excellent yields in a short residence time without the need for any additives or external photocatalysts. nih.govhec.gov.pk The mechanism is proposed to proceed through a nitrogen-centered Norrish type II reaction. nih.govhec.gov.pk

In a different approach, a regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has been developed to synthesize 3-substituted isoindolinones. thieme-connect.de This photocatalytic reaction, often employing an iridium-based photocatalyst, shows divergent reactivity compared to nickel-catalyzed reactions. thieme-connect.de Furthermore, visible light can induce the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes to form isoindolinones and isoquinolinones, respectively, without the need for a metal or an external photocatalyst, proceeding via an electron donor-acceptor (EDA) complex.

| Method | Reactants | Conditions | Product | Key Features | Ref |

| Photocatalyst-free photocyclization | Acyclic aryl triazine precursors | Violet light (420 nm), continuous flow | Substituted 1,2,3-benzotriazin-4(3H)-ones | High yields, short reaction time, green method | nih.govhec.gov.pk |

| Iridium photocatalysis | 1,2,3-Benzotriazin-4(3H)-ones, Alkenes | Blue LED, Ir[(ppy)₂(dtbbpy)]PF₆ | 3-Substituted isoindolinones | Regioselective, divergent reactivity from Ni-catalysis | thieme-connect.de |

| EDA complex formation | 1,2,3-Benzotriazin-4(3H)-ones, Alkenes/Alkynes | Blue LED, DIPEA | Isoindolinones/Isoquinolinones | Metal- and external photocatalyst-free |

Metal-Free and Green Chemistry Synthetic Protocols

Beyond photocatalysis, other metal-free and green chemistry approaches for the synthesis and transformation of 1,2,3-benzotriazin-4(3H)-ones have been reported.

A significant metal-free method involves the denitrogenative functionalization of 1,2,3-benzotriazin-4(3H)-ones. For example, treatment with trifluoroacetic acid leads to ortho-hydroxylated benzamides in good to high yields with short reaction times. This reaction is believed to proceed through a benzene (B151609) diazonium intermediate. Similarly, a metal-free denitrogenative sulfonylation reaction using p-toluenesulfonic acid (p-TSA) as the sulfonylating agent has been developed to produce salicylanilide (B1680751) aryl and alkyl sulfonates. thieme-connect.de

The classical synthesis of 1,2,3-benzotriazin-4(3H)-ones via diazotization of 2-aminobenzamide (B116534) with sodium nitrite and strong acids, while effective, is often problematic due to harsh conditions. nih.govhec.gov.pk Greener modifications have been developed, such as using a polymer-supported nitrite reagent and p-toluic acid, which allows for milder reaction conditions. nih.gov

| Method | Reactants | Reagents/Conditions | Product | Key Features | Ref |

| Denitrogenative Hydroxylation | 1,2,3-Benzotriazin-4(3H)-ones | Trifluoroacetic acid | ortho-Hydroxylated benzamides | Metal-free, short reaction time | |

| Denitrogenative Sulfonylation | 1,2,3-Benzotriazin-4(3H)-ones | p-Toluenesulfonic acid | Salicylanilide sulfonates | Metal-free, broad substrate scope | thieme-connect.de |

| Modified Diazotization | 2-Aminobenzamides | Polymer-supported nitrite, p-Toluic acid | 1,2,3-Benzotriazin-4(3H)-ones | Milder conditions than classical method | nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for drug discovery. The solid-phase synthesis of 1,2,3-benzotriazin-4-ones has been successfully accomplished.

In this approach, a solid-supported amine is first acylated with a 2-nitrobenzoic acid. The nitro group is then reduced to an amine, and the resulting polymer-bound 2-aminobenzamide undergoes diazotization and cyclization to afford the desired 1,2,3-benzotriazin-4-one, which can be cleaved from the resin. This methodology has been demonstrated using SynPhase™ Lanterns and is compatible with various substituted 2-nitrobenzoic acids, allowing for the creation of a library of 1,2,3-benzotriazin-4-one derivatives with high purity. The coupling agent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is also a notable reagent used in solid-phase peptide synthesis.

One-Pot and Sequential Multi-Component Reactions

One-pot and multi-component reactions are highly desirable in synthetic chemistry as they increase efficiency by reducing the number of purification steps and saving time and resources.

A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones has been developed involving the diazotization and subsequent cyclization of 2-aminobenzamides. This method utilizes a polymer-supported nitrite reagent and p-tosic acid to generate stable diazonium salts that cyclize in situ. This one-pot procedure is compatible with a wide range of functional groups.

Another one-pot strategy involves the diazotization of methyl anthranilate followed by the addition of an amino acid ester hydrochloride, which directly affords methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates in excellent yields. This method is advantageous due to its simple work-up and the ready availability of the starting materials.

Furthermore, denitrogenative tandem reactions of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes, catalyzed by palladium, can lead to the one-pot synthesis of biologically relevant 3-substituted isocoumarin (B1212949) scaffolds.

Regioselective and Stereoselective Synthesis of Substituted 1,2,3-Benzotriazine (B1250035) Derivatives

The selective functionalization of the 1,2,3-benzotriazine ring system is crucial for creating a diverse range of analogues with specific properties. Research has primarily focused on regioselective reactions, with stereoselective methods being less common.

A significant area of research in the functionalization of 1,2,3-benzotriazin-4(3H)-ones involves denitrogenative reactions. These reactions, often catalyzed by transition metals, proceed through the extrusion of a nitrogen molecule and allow for the introduction of various substituents at the ortho position of the resulting benzamide (B126). For example, palladium-catalyzed denitrogenative transannulation with terminal alkynes can produce 3-substituted isocoumarin-1-imines in a highly regioselective manner. researchgate.net Similarly, nickel-catalyzed denitrogenative cross-coupling with organoboronic acids provides a route to ortho-arylated and alkenylated benzamides. researchgate.net

Another approach to regioselective substitution involves the direct functionalization of the benzotriazine ring. For instance, fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor occurs with high regioselectivity at the enamine-activated position.

Despite the advances in regioselective synthesis, the stereoselective synthesis of chiral 1,2,3-benzotriazine derivatives remains a challenging area with limited examples in the current literature. The development of asymmetric methods to introduce stereocenters directly onto the benzotriazine core is an ongoing area of investigation.

Below are tables summarizing some of the key synthetic reactions.

Table 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide | NaNO₂, HCl, 0 °C | 1,2,3-Benzotriazin-4(3H)-one | - | acs.org |

| 3-Aminoindazole | Oxidative Rearrangement | 1,2,3-Benzotriazin-4(3H)-one | - | acs.org |

| Acyclic aryl triazine precursor | Violet light (420 nm), continuous flow | Substituted benzotriazin-4(3H)-ones | Excellent | nih.gov |

| Solid-supported amines and 2-nitrobenzoic acids | Diazotization on SynPhase™ Lanterns | Substituted 1,2,3-benzotriazin-4-ones | 46-83 | acs.org |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | Base, Alcohols/Phenols | 4-Alkoxy/Aryloxy-1,2,3-benzotriazines | Good to Excellent | acs.org |

Table 2: Synthesis and Reactions of this compound Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine | 1. 2 M HCl, 25°C; 2. NH₄OH | N-(2-Chlorophenyl)-1,2,3-benzotriazin-4-amine | 92 | thieme-connect.de |

| 1-(2-Cyanophenyl)-3-(2-chlorophenyl)triazene | 70% aq. EtOH, reflux | 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-imine | 75 | thieme-connect.de |

Table 3: Regioselective Synthesis of 1,2,3-Benzotriazine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Regioselectivity | Reference |

| 1,2,3-Benzotriazin-4(3H)-ones and terminal alkynes | Palladium catalyst | 3-Substituted isocoumarin-1-imines | High | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones and organoboronic acids | Nickel catalyst | ortho-Arylated/alkenylated benzamides | High | researchgate.net |

| 7-Oxo-1,2,4-benzotriazines | Selectfluor | Fluorinated 7-oxo-1,2,4-benzotriazines | High |

Elucidation of Reactivity and Reaction Mechanisms of 1,2,3 Benzotriazin 4 Amine Derivatives

Denitrogenative Transformations and Annulation Reactions

A significant class of reactions involving 1,2,3-benzotriazin-4(3H)-ones is characterized by the loss of a dinitrogen molecule, a process known as denitrogenation. doi.orgresearchgate.net This transformation is often the initial step in various annulation reactions, leading to the formation of new ring systems. These reactions can be promoted by thermal, metallic, or photocatalytic methods and provide access to a wide range of valuable heterocyclic compounds. doi.orgresearchgate.net

Mechanism of Iminoketene Formation and Subsequent Reactions

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a well-studied process that proceeds through the formation of a highly reactive iminoketene intermediate. researchgate.netmdpi.com The mechanism involves the extrusion of nitrogen gas to form an azetidinone intermediate, which then undergoes ring-opening to yield the corresponding iminoketene. mdpi.com The existence of this iminoketene intermediate has been experimentally confirmed through isotopic labeling studies. researchgate.netmdpi.com

Once formed, the iminoketene can undergo a variety of subsequent reactions. For instance, in the presence of pyridines, it can lead to the formation of complex polycyclic systems like naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones through a ring-opening–annulation reaction. mdpi.com The iminoketene intermediate can also react with a second molecule of the starting pyrazolotriazinone in the thermal rearrangement of pyrazolo[3,4-d] rsc.orgacs.orgnih.govtriazin-4-ones. deepdyve.com

Palladium-Catalyzed Denitrogenative Transannulations

Palladium catalysts are effective in promoting denitrogenative transannulation reactions of 1,2,3-benzotriazin-4(3H)-ones with various coupling partners. srmap.edu.innih.gov A notable example is the reaction with terminal alkynes, which provides a regioselective route to 3-substituted isocoumarin-1-imines. srmap.edu.innih.gov This reaction is believed to proceed through the formation of a five-membered palladacycle intermediate after the extrusion of nitrogen. srmap.edu.innih.gov The reaction tolerates a wide range of functional groups and can be utilized for the one-pot synthesis of biologically relevant 3-substituted isocoumarin (B1212949) scaffolds. srmap.edu.in

In a similar vein, palladium-catalyzed denitrogenative coupling of 1,2,3-benzotriazin-4(3H)-ones with isocyanides leads to the formation of 3-(imino)isoindolin-1-ones. acs.org This transformation also involves the generation of an azapalladacycle intermediate. acs.org Furthermore, palladium catalysis enables the denitrogenative cross-coupling with organoaluminum reagents like DABAL-Me3 to produce ortho-methylated benzamides. researchgate.netacs.org

Nickel-Catalyzed Denitrogenative Annulation Reactions

Nickel catalysts have emerged as powerful tools for denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones. nih.govacs.orgfigshare.com These reactions provide access to a variety of important heterocyclic frameworks.

One significant application is the reaction with 1,3-dienes and alkenes. nih.govacs.org In the presence of a nickel(0)/phosphine complex, 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes to yield 3,4-dihydroisoquinolin-1(2H)-ones. The proposed mechanism involves the oxidative insertion of nickel(0) into the triazinone ring, followed by nitrogen extrusion to form a five-membered azanickelacyclic intermediate. nih.govacs.org Subsequent insertion of the 1,3-diene and allylic amidation affords the final product. nih.gov Similarly, alkenes can insert into the azanickelacyclic intermediate, leading to 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones after reductive elimination. nih.govacs.org

Nickel catalysis has also been successfully employed for the intramolecular dual annulation of aryl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones to synthesize polycyclic pyrroloquinazolinones, including the natural product luotonin A. acs.orgfigshare.com This reaction represents the first denitrogenative transannulation of a 1,2,3-benzotriazin-4(3H)-one with a nitrile. acs.orgfigshare.com

Furthermore, nickel-catalyzed denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids provide an efficient route to ortho-arylated and alkenylated benzamides. nih.gov This reaction also proceeds through a five-membered azanickelacyclic intermediate. nih.gov

Photocatalytically Induced Reactivity and Radical Intermediates

Visible light-mediated reactions have gained prominence as a sustainable and mild method for activating 1,2,3-benzotriazin-4(3H)-ones. rsc.orgresearchgate.net These photocatalytic reactions often proceed through radical intermediates, leading to unique reactivity and selectivity compared to traditional metal-catalyzed processes. researchgate.net

A notable example is the visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes. rsc.org This reaction, which can be achieved without an external photocatalyst, is believed to proceed via the formation of an electron donor-acceptor (EDA) complex. rsc.org It provides a sustainable route to isoindolinones and isoquinolinones. rsc.org

In another approach, a regioselective visible-light-mediated denitrogenative alkene insertion into 1,2,3-benzotriazin-4(3H)-ones has been developed to synthesize 3-substituted isoindolinones. organic-chemistry.orgnih.gov This photocatalytic method shows divergent reactivity compared to nickel catalysis, which yields C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.orgnih.gov Mechanistic studies suggest that this unique selectivity arises from a nitrogen-mediated hydrogen atom shift. organic-chemistry.org

The formation of radical intermediates is a key feature of these photocatalytic reactions. Visible light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones are proposed to proceed via a radical anion intermediate with the extrusion of a nitrogen molecule. researchgate.net Furthermore, the one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxides, a related class of compounds, leads to the formation of oxidizing benzotriazinyl radicals. ubc.canih.gov Spin-trapping studies have provided evidence for the formation of aryl radicals from the one-electron reduction of benzotriazine 1,4-di-N-oxide derivatives. mdpi.com

Cross-Coupling Reactions of 1,2,3-Benzotriazine (B1250035) Scaffolds

The 1,2,3-benzotriazine scaffold has proven to be a versatile partner in various cross-coupling reactions, offering an alternative to traditional aryl halides. doi.org These reactions, often catalyzed by transition metals like palladium and nickel, enable the formation of C-C and C-heteroatom bonds at the ortho-position of the resulting benzamide (B126). doi.orgnih.gov

Palladium-catalyzed denitrogenative cross-coupling reactions have been developed for the ortho-methylation and ortho-ethylation of 1,2,3-benzotriazin-4(3H)-ones using organoaluminum reagents. researchgate.netacs.org Similarly, palladium catalysis facilitates the reaction with isocyanides. acs.org

Nickel catalysis has been instrumental in the denitrogenative Suzuki-Miyaura type cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids, yielding ortho-arylated and alkenylated benzamides. nih.gov This method has been applied to the synthesis of densely functionalized bioactive molecules. doi.org

More recently, metal-free approaches have also been explored. For instance, a metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN has been developed for the synthesis of N-aryl and N-alkyl phthalimides. acs.org

Investigations into Rearrangement Reactions and Tautomerism

The structural and reactive properties of 1,2,3-benzotriazin-4-amine derivatives are also influenced by rearrangement reactions and tautomerism.

While specific rearrangement reactions of this compound itself are not extensively documented, the broader class of benzotriazinones undergoes rearrangements. For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-one can lead to the formation of quinazolino[3,2-c] rsc.orgacs.orgnih.govbenzotriazin-8-one through a series of cyclization and rearrangement steps. cdnsciencepub.com

The tautomerism of 1,2,3-benzotriazin-4-one has been a subject of investigation. acs.orgnih.gov It is known to exist predominantly in the 3H-form. acs.org Experimental and computational studies have confirmed that the hydrogen atom is bonded to the N-3 position, making 1,2,3-benzotriazin-4(3H)-one the most stable tautomer over the 1H- and enol forms. acs.orgnih.gov The planarity of the molecule favors electronic delocalization across the two rings. acs.org Ring-chain tautomerism has also been observed in 3-alkyl-3,4-dihydro-1,2,3-benzotriazin-4-ols, which exist in equilibrium with their open-chain monoalkyltriazene forms in solution. cdnsciencepub.com

Functional Group Tolerance and Reaction Scope Analysis

The synthetic utility of this compound derivatives is significantly broadened by their compatibility with a diverse range of functional groups under various reaction conditions. Research into the reactivity of the closely related 1,2,3-benzotriazin-4(3H)-ones, which are precursors to a variety of functionalized benzamides, provides substantial insight into the functional group tolerance. These studies demonstrate that the 1,2,3-benzotriazine core is a robust scaffold for a variety of transformations, including metal-catalyzed and metal-free denitrogenative reactions. acs.orgnih.govresearchgate.net

Detailed investigations have revealed that these compounds can undergo reactions such as cyanation, sulfonylation, and cross-coupling with a broad substrate scope, accommodating various substituents on the N-aryl, N-alkyl, and the benzoyl moieties. acs.orgnih.govacs.orgacs.org This tolerance is crucial for the synthesis of complex molecules with diverse functionalities.

A notable transformation is the metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones to produce N-aryl and N-alkyl phthalimides. acs.orgacs.orgfigshare.com This reaction exhibits high functional group tolerance, proceeding efficiently with a variety of substituents. For instance, N-aryl substituted benzotriazinones with either electron-donating or electron-withdrawing groups on the phenyl ring participate effectively in the reaction. acs.org Similarly, a range of N-alkyl substituents, including benzyl, propargyl, and n-butyl groups, are well-tolerated, leading to good to high yields of the corresponding phthalimides. acs.org However, strong electron-withdrawing groups on the benzotriazinone ring, such as bromo and fluoro substituents, have been observed to result in lower yields. acs.org

The scope of N-substituted 1,2,3-benzotriazin-4(3H)-ones in these reactions is extensive. The following table summarizes the tolerance of various N-substituents in the denitrogenative cyanation reaction.

Table 1: Scope of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones in Denitrogenative Cyanation

| N-Substituent | Functional Groups Tolerated |

|---|---|

| Aryl | Methoxy (B1213986), Methyl, Acetyl, Chloro, Fluoro |

| Alkyl | Benzyl, Propargyl, n-Butyl |

Another significant reaction is the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids to synthesize salicylanilide (B1680751) sulfonates. nih.govresearchgate.net This metal-free process also demonstrates a broad substrate scope. The reaction is compatible with N-aryl substituents bearing both electron-donating and electron-withdrawing groups at the para, meta, and even the sterically hindered ortho positions. nih.gov Furthermore, various N-alkyl groups such as benzyl, n-hexyl, cyclohexyl, and allyl groups are well-tolerated. nih.gov

The functional group tolerance on the N-substituent of 1,2,3-benzotriazin-4(3H)-ones in denitrogenative sulfonylation is presented in the table below.

Table 2: Functional Group Tolerance on N-Substituents in Denitrogenative Sulfonylation

| N-Substituent Type | Tolerated Functional Groups/Structures |

|---|---|

| Aryl (para-substituted) | Methoxy, Methyl, tert-Butyl, Fluoro, Chloro, Bromo, Acetyl, Cyano, Nitro |

| Aryl (meta-substituted) | Chloro, Methyl |

| Aryl (ortho-substituted) | Chloro, Methyl |

| Alkyl | Benzyl, n-Hexyl, Cyclohexyl, Allyl |

Visible-light-mediated denitrogenative reactions have also expanded the reaction scope of 1,2,3-benzotriazin-4(3H)-ones. nih.govresearchgate.netorganic-chemistry.org For instance, a photocatalytic approach allows for the synthesis of 3-substituted isoindolinones. nih.govorganic-chemistry.org This method is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, and tolerates a wide range of functional groups on the N-substituent of the benzotriazinone. nih.govorganic-chemistry.org

The versatility of 1,2,3-benzotriazin-4(3H)-ones as synthetic precursors is further highlighted by their participation in nickel-catalyzed cross-electrophile coupling reactions with aryl bromides, which also show good functional group tolerance. acs.org These reactions, which lead to ortho-arylated benzamide derivatives, underscore the robustness of the benzotriazinone core in accommodating a variety of reaction partners and conditions. acs.org

Computational and Theoretical Investigations of 1,2,3 Benzotriazin 4 Amine System

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For the 1,2,3-benzotriazin-4-one scaffold, from which 1,2,3-benzotriazin-4-amine is derived, DFT calculations have been instrumental in understanding its fundamental properties.

DFT studies, often employing the B3LYP hybrid functional, have been used to investigate the interrelations between structure and energy for various tautomers of 1,2,3-benzotriazin-4(3H)-one. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the influence of substituents on the electronic properties of the benzotriazine core. For instance, the introduction of an amino group at the 4-position is expected to significantly alter the electron density distribution compared to the parent ketone.

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, provides insights into the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons. In studies of related benzotriazinone derivatives, DFT has been used to calculate HOMO-LUMO energy gaps, which are indicative of the molecule's chemical hardness and its propensity to interact with other molecules. mdpi.commdpi.com For example, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations have been employed to explore the electronic effects of different substituents on the benzotriazine ring. acs.org The electron-donating or electron-withdrawing nature of these substituents can significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the entire molecule. acs.org These theoretical investigations are invaluable for designing new derivatives of this compound with tailored electronic properties and reactivity profiles.

A summary of representative DFT applications on related benzotriazinone systems is presented in the table below.

| System | DFT Functional/Basis Set | Properties Investigated | Key Findings |

| 1,2,3-Benzotriazin-4(3H)-one and its tautomers | B3LYP/6-311++G(d,p) | Structure, energy, and tautomeric interrelations. nih.gov | Provided insights into the relative stabilities of different tautomeric forms. |

| Benzotriazinone carboxamides | DFT | Frontier molecular orbitals, chemical hardness. mdpi.com | Investigated the affinity of the compounds towards biological molecules. |

| Benzotriazinone sulfonamides | DFT | Stability and reactivity. mdpi.com | Calculated parameters to understand hybrid interactions with other molecules. |

| 1,3-Diphenyl-1,2,4-benzotriazin-7(1H)-one derivatives | DFT | Frontier molecular orbitals, electrochemical behavior. acs.org | Correlated substituent effects with changes in HOMO and LUMO energies. |

Quantum Chemical Calculations for Energetics and Stability

Quantum chemical calculations are powerful tools for determining the thermodynamic properties of molecules, such as their enthalpies of formation and relative stabilities. nrel.gov For the 1,2,3-benzotriazin-4-one system, a combination of experimental techniques and high-level quantum chemical calculations has been used to establish its energetic landscape.

A notable study utilized the G3(MP2)//B3LYP composite method to estimate the gas-phase enthalpy of formation of 1,2,3-benzotriazin-4(3H)-one. nih.govacs.org This method combines the accuracy of higher-level calculations with the efficiency of DFT geometries to provide reliable thermodynamic data. The calculated gas-phase enthalpy of formation for 1,2,3-benzotriazin-4(3H)-one was determined to be (200.9 ± 3.8) kJ·mol⁻¹. nih.gov

These calculations are not limited to a single isomer but can be extended to explore the relative stabilities of various tautomers. nih.gov For instance, the relative energies of 1,2,3-benzotriazin-4(3H)-one, 1,2,3-benzotriazin-4(1H)-one, and the enol tautomer, 1,2,3-benzotriazin-4-ol, have been computed to understand their equilibrium populations. nih.govacs.org Such information is crucial for predicting the dominant species under different conditions and for interpreting experimental observations. The relative stability of different dihydro-1,2,4-triazine isomers has also been investigated using quantum chemical calculations, highlighting the predictive power of these methods in identifying the most stable structures. researchgate.net

The following table summarizes the key energetic data obtained from quantum chemical calculations for 1,2,3-benzotriazin-4(3H)-one.

| Parameter | Method | Value |

| Standard molar enthalpy of formation in the gas phase (T = 298.15 K) | G3(MP2)//B3LYP and experimental data | (200.9 ± 3.8) kJ·mol⁻¹ nih.gov |

| Relative stability of tautomers | B3LYP/6-311++G(d,p) | The 1,2,3-benzotriazin-4(3H)-one tautomer is the most stable form. nih.govacs.org |

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the current literature, the principles of MD simulations are highly applicable to understanding its behavior in condensed phases. DFT-based MD simulations, for example, allow for a more realistic description of molecular systems at a given temperature, mimicking actual experimental conditions. nih.gov

MD simulations could be employed to investigate the intermolecular interactions of this compound with solvent molecules or with biological targets such as enzymes. These simulations would provide dynamic insights into hydrogen bonding patterns, solvation energies, and the conformational landscape of the molecule in different environments. Given the interest in benzotriazine derivatives as bioactive compounds, future research may see the application of MD simulations to explore their interactions with biological macromolecules at an atomic level.

Aromaticity Analysis of the Benzotriazine Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. masterorganicchemistry.com For the benzotriazine ring system, computational methods provide quantitative measures of aromaticity. One such method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which is a magnetic criterion for aromaticity. rnlkwc.ac.inmdpi.com

NICS values are typically calculated at the center of a ring system. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For 1,2,3-benzotriazin-4(3H)-one, NICS calculations have been performed to analyze the aromaticity of both the benzenic and heterocyclic rings. nih.govacs.org These studies help in understanding the extent of electron delocalization within the fused ring system and how it is affected by the presence of the triazine moiety.

The results of such analyses provide a more nuanced understanding of the electronic structure beyond simple resonance depictions. They can reveal, for instance, whether the fusion of the triazine ring to the benzene (B151609) ring enhances or diminishes the aromaticity of the latter, and the degree of aromatic character within the triazine ring itself.

| Ring System | Aromaticity Analysis Method | Key Findings |

| Benzenic ring of 1,2,3-benzotriazin-4(3H)-one | NICS calculations | The benzenic ring retains significant aromatic character. nih.govacs.org |

| Heterocyclic ring of 1,2,3-benzotriazin-4(3H)-one | NICS calculations | The heterocyclic ring exhibits a lesser degree of aromaticity compared to the benzenic ring. nih.govacs.org |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. chemrxiv.orgaps.org For 1,2,3-benzotriazin-4(3H)-ones, theoretical predictions of reaction pathways have been particularly important in understanding their thermal and photochemical reactivity, especially their characteristic denitrogenation reactions. researchgate.net

Visible light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones are proposed to proceed via a radical anion intermediate, leading to the extrusion of a nitrogen molecule. researchgate.net Computational studies can model these reaction pathways, calculate the activation barriers for different steps, and predict the structures of intermediates and transition states. This information is invaluable for rationalizing observed product distributions and for designing new synthetic methodologies.

Automated potential energy surface exploration methods, guided by quantum chemical calculations, can be used to discover complex reaction pathways involving multiple elementary steps. chemrxiv.org Such approaches could be applied to this compound to predict its reactivity with various reagents and to uncover novel transformations. By calculating the energies of reactants, products, and transition states, it is possible to determine the feasibility of a proposed reaction and to gain a detailed understanding of its mechanism at the molecular level. nih.gov

Structure Activity/property Relationship Studies of 1,2,3 Benzotriazine Derivatives

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of the 1,2,3-benzotriazine (B1250035) ring system is highly sensitive to the nature and position of its substituents. The electronic and steric properties of these appended groups can dictate the molecule's reactivity, influence reaction pathways, and determine the selectivity of transformations.

Research into the reactivity of 1,2,3-benzotriazin-4(3H)-ones, a closely related class of compounds, demonstrates the profound impact of substituents. The N-substituent on the triazinone ring, for instance, plays a crucial role in denitrogenative annulation reactions. Studies have shown that aryl substituents can better support the formation of metal complexes compared to alkyl groups, leading to more efficient reactions. researchgate.net The functional group tolerance for N-substitution is generally wide, allowing for the introduction of various (cyclo)alkyl groups, heterocycles, benzylic systems, and aniline (B41778) derivatives, all of which yield desired products in high yields under specific reaction conditions. figshare.comacs.org

The reactivity is not only dependent on the substituent at the 3-position but also on groups attached to the fused benzene (B151609) ring. These substituents can influence the reactivity of the triazine ring system toward biological redox systems. nih.gov For example, in reactions of 3-substituted 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines like piperidine, the nature of the 3-substituent is critical. While many derivatives undergo ring opening to form o-cyanophenyltriazenes, bulkier or electronically different substituents such as 3-benzyl or 3-aryl groups render the compound unreactive under the same conditions, highlighting the steric and electronic control over the reaction's feasibility. rsc.orghw.ac.uk

Furthermore, the selectivity of reactions can be divergent based on the chosen methodology, which is often influenced by the substituent pattern. For example, visible-light-mediated photocatalysis of 1,2,3-benzotriazin-4(3H)-ones leads to 3-substituted isoindolinones, whereas nickel catalysis directs the reaction toward C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. figshare.com This demonstrates that the interplay between the substrate's electronic properties (governed by its substituents) and the reaction conditions determines the ultimate chemical outcome.

| Substituent Position | Substituent Type | Observed Effect on Reactivity/Selectivity | Reaction Type | Reference |

|---|---|---|---|---|

| N-3 | Aryl vs. Alkyl | Aryl groups showed more efficient results due to better support for metal complex formation. | Metal-catalyzed Annulation | researchgate.net |

| N-3 | Various (cyclo)alkyl, heterocycle, benzyl, aniline | Wide functional group tolerance observed, affording high yields of benzotriazin-4(3H)-one products. | Visible Light Mediated Norrish Reaction | acs.org |

| N-3 | Benzyl or Aryl on imino-benzotriazine | Compound becomes unreactive to ring-opening by secondary amines. | Nucleophilic attack and Ring Opening | rsc.orghw.ac.uk |

| Benzene Ring | General Substituents | Can influence the reactivity of the azo group versus biological redox systems. | Biochemical Reduction/Metabolism | nih.gov |

Rational Design of 1,2,3-Benzotriazine Analogues for Specific Molecular Interactions

The 1,2,3-benzotriazine scaffold serves as a versatile template for the rational design of molecules that can selectively interact with biological targets such as enzyme active sites and receptor binding domains. By systematically modifying the structure, researchers can optimize binding affinity, enhance selectivity, and modulate biological activity.

A prominent example is the design of 1,2,3-benzotriazine derivatives as protein kinase inhibitors. Based on the structures of known inhibitors like vatalanib (B1682193) succinate (B1194679) and vandetanib, novel series of substituted 1,2,3-benzotriazines were developed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. researchgate.netnih.gov In this design, the introduction of a methoxy (B1213986) group and a 3-chloropropoxy group onto the benzotriazine core significantly increased the antiproliferative effects. The compound 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine emerged as a particularly potent derivative, demonstrating significantly higher efficacy than the parent compounds in inhibiting the growth of various cancer cell lines. nih.gov

Similarly, 1,2,3-benzotriazin-4-one derivatives have been rationally designed to target the 5-HT1A serotonin (B10506) receptor. A series of novel analogues were synthesized and evaluated, with radioligand binding assays confirming that many behaved as high-affinity ligands for this receptor. nih.govresearchgate.net Notably, an o-OCH3 substituted derivative, 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one, displayed subnanomolar binding affinity (IC50 = 0.059 nM) and high selectivity over other serotonin, dopamine, and adrenergic receptors. This highlights how subtle modifications to a peripheral arylpiperazine moiety can drastically improve both potency and selectivity, offering a new lead for developing therapeutically valuable agents. nih.govresearchgate.net

The design process often involves creating a library of compounds with systematic variations. For instance, in the development of antitumor agents targeting the C-Met kinase active site, various 1,2,3-benzotriazin-4-one derivatives were substituted at the 3-position. Subsequent in vitro evaluation against different cancer cell lines identified compounds with strong antitumor activity, with IC50 values in the low micromolar range. researchgate.net These studies exemplify a classic rational design strategy: leveraging a known active scaffold, introducing structural diversity at key positions, and evaluating the resulting analogues to identify candidates with improved properties for specific molecular interactions.

| Target | Compound Class | Key Structural Modifications | Resulting Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| VEGFR-2 | 4-Anilino-1,2,3-benzotriazines | Introduction of 7-(3-chloropropoxy) and 6-methoxy groups | Potent antiproliferative effects on MVECs and various cancer cell lines | nih.gov |

| 5-HT1A Receptor | 1,2,3-Benzotriazin-4-one-arylpiperazines | Substitution on the arylpiperazine moiety (e.g., o-OCH3) | Subnanomolar affinity (IC50 = 0.059 nM) and high selectivity | nih.gov |

| C-Met Kinase | 3-Substituted 1,2,3-benzotriazin-4-ones | Various substitutions at the 3-position | Strong antitumor activity (IC50 = 5.54 to 16.26 μM) | researchgate.net |

| Src Kinase | Benzotriazine derivatives | Varied substituents at positions 5, 6, and 8 | QSAR model predicted new compounds with higher inhibitory activity | nih.gov |

Conformational Analysis and Stereochemical Influence on Molecular Recognition

Molecular docking and computational studies are essential tools for performing conformational analysis and understanding these interactions. In the rational design of NIMA-related kinase (NEK) inhibitors, docking simulations were used to analyze the interactions between newly synthesized benzotriazole (B28993) derivatives and the target proteins. nih.gov These studies predict the binding mode, or "pose," of the ligand within the active site, revealing crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The conformation adopted by the ligand to achieve this optimal fit is critical for its inhibitory potential. The analysis helps identify which stereochemical arrangements are favorable for binding and which may cause steric clashes, thereby guiding the synthesis of more effective inhibitors. nih.gov

The influence of stereochemistry is also evident in how substituents affect the hydrophilic-lipophilic balance and the binding capability of the molecule. nih.gov The specific 3D orientation of functional groups determines whether they can form productive interactions with complementary residues in the target protein. For example, a hydrogen bond donor on the ligand must be positioned correctly in space to interact with an acceptor on the protein. Any conformational constraints that prevent this alignment will weaken the binding affinity. Therefore, a comprehensive understanding of the conformational landscape and stereochemical features of 1,2,3-benzotriazine analogues is indispensable for designing molecules with high affinity and selectivity for a specific biological target.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. libretexts.org These mathematical models are instrumental in understanding the key structural features required for a desired effect and in predicting the activity of novel, unsynthesized molecules.

A notable application of this approach was a three-dimensional QSAR (3D-QSAR) study performed on a series of 1,2,3-benzotriazine derivatives acting as Src kinase inhibitors. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers established statistically significant models. The CoMSIA model proved to be highly predictive, with a cross-validated q² of 0.647 and a non-cross-validated R² of 0.895, indicating a strong correlation between the structural descriptors and the observed inhibitory activity. nih.gov

The contour maps generated from these 3D-QSAR studies provide a visual representation of how different steric, electrostatic, and hydrophobic fields around the molecule influence its activity. For the benzotriazine-based Src inhibitors, the model revealed that:

Steric properties: Small steric volumes in hydrophobic regions were favorable for activity.

Electronic properties: Electron-withdrawing groups near the aryl linker region enhanced inhibitory activity.

Solvent accessibility: Atoms located close to solvent-accessible regions contributed positively to the activity. nih.gov

These insights are invaluable for rational drug design. The study concluded that adding substituents at positions 5, 6, and 8 of the benzotriazine nucleus could generate new compounds with higher predicted activity, thus guiding future synthetic efforts. nih.gov

Similarly, a 3D-QSAR study on benzotriazol-1-yl carboxamide derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors identified the crucial determinants for activity. The resulting pharmacophore model suggested that one hydrogen-bond acceptor, one positive center, and the specific positioning of hydrophobic groups are critical for effective MAGL inhibition. nih.gov This model also demonstrated excellent statistical significance and predictive power.

| Model | Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | q² (cross-validated) | 0.526 | Good internal predictive ability |

| R² (non-cross-validated) | 0.781 | Strong correlation between predicted and observed activity | |

| F value | 88.132 | High statistical significance of the model | |

| Standard Error of Prediction | 0.587 | Low prediction error | |

| Standard Error of Estimate | 0.351 | Goodness of fit | |

| CoMSIA | q² (cross-validated) | 0.647 | Excellent internal predictive ability |

| R² (non-cross-validated) | 0.895 | Very strong correlation between predicted and observed activity | |

| F value | 115.906 | Very high statistical significance of the model | |

| Standard Error of Prediction | 0.519 | Low prediction error | |

| Standard Error of Estimate | 0.178 | Excellent goodness of fit |

Advanced Applications of 1,2,3 Benzotriazine Derivatives in Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocycles

The 1,2,3-benzotriazine (B1250035) scaffold is a valuable precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles. researchgate.netresearchgate.net These transformations often proceed through metal-catalyzed or photochemical denitrogenative reactions, where the extrusion of a dinitrogen molecule serves as a driving force for the formation of new ring systems. researchgate.netnih.gov

One of the most prominent applications of 1,2,3-benzotriazin-4(3H)-ones is their use in nickel-catalyzed denitrogenative annulation reactions. researchgate.net For instance, their reaction with 1,3-dienes in the presence of a nickel(0)/phosphine complex yields various 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Similarly, these benzotriazinones can undergo denitrogenative cross-coupling reactions with organoboronic acids to produce ortho-arylated and alkenylated benzamides in good to high yields. researchgate.net The resulting ortho-arylated benzamides are themselves versatile intermediates that can be converted into synthetically useful substituted fluorenones and ortho-arylated benzylamine (B48309) derivatives. researchgate.net

Metal-catalyzed denitrogenative transannulation reactions of 1,2,3-benzotriazines provide a pathway to various azaheterocycles. nih.govacs.org This method allows for a single-step synthesis of complex nitrogen heterocycles from readily available triazole precursors. researchgate.net Furthermore, acid-mediated denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones can lead to ortho-hydroxylated benzamides and benzo[c] nih.govorganic-chemistry.orgdithiol-3-ones. nih.govresearchgate.net A metal-free approach using trifluoroacetic acid has been developed for the denitrogenative hydroxylation of a wide range of 1,2,3-benzotriazin-4(3H)-ones, affording ortho-hydroxylated benzamides in good to high yields with short reaction times. researchgate.net

Recent research has also explored photochemical methods for the synthesis of heterocycles from 1,2,3-benzotriazine derivatives. For example, a novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones involves the photocyclization of acyclic aryl triazine precursors upon exposure to violet light. nih.govorganic-chemistry.org This method, which operates via a nitrogen-centered Norrish type II reaction, offers excellent yields in short reaction times without the need for additives or photocatalysts. nih.govorganic-chemistry.org

The versatility of the 1,2,3-benzotriazine scaffold is further demonstrated by its use in the synthesis of 2-phenylquinoline (B181262) derivatives through a Diels-Alder reaction with enamines. researchgate.net Additionally, novel methods for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazines have been developed through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govacs.orgorganic-chemistry.org This approach avoids the harsh acidic conditions and toxic reagents often associated with traditional diazotization methods. nih.govacs.orgorganic-chemistry.org

Table 1: Synthesis of Complex Heterocycles from 1,2,3-Benzotriazine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | 1,3-Dienes, Ni(0)/phosphine complex | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one | Organoboronic acids, Ni-catalyst | ortho-Arylated/Alkenylated benzamide (B126) | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one | Trifluoroacetic acid | ortho-Hydroxylated benzamide | researchgate.net |

| Acyclic aryl triazine precursor | Violet light (420 nm), continuous flow reactor | Substituted benzotriazin-4(3H)-one | nih.govorganic-chemistry.org |

| 1,2,3-Benzotriazine | Pyrrolidineenamine of acetophenone, ZnBr₂, heat | 2-Phenylquinoline derivative | researchgate.net |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Alcohols/phenols, basic conditions | 4-Alkoxy/Aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazine | nih.govacs.orgorganic-chemistry.org |

Application as Coupling Reagents and Activating Agents (e.g., DEPBT)

A significant application of 1,2,3-benzotriazine derivatives in organic synthesis is their use as coupling reagents, particularly in peptide synthesis. nbinno.comnih.gov One of the most effective reagents in this class is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). nih.govresearchgate.net DEPBT is a highly efficient coupling reagent for the formation of amide bonds with a remarkable resistance to racemization, which is a critical factor in maintaining the stereochemical integrity of peptides. nbinno.comnih.govresearchgate.net

DEPBT is suitable for both solution-phase and solid-phase peptide synthesis. nih.govresearchgate.net Its utility has been demonstrated in the synthesis of complex natural products, including ramoplanin (B549286) A2, ustiloxin, and teicoplanin aglycon. nih.gov A key advantage of using DEPBT is that it often does not require the protection of the hydroxyl groups of amino acids like tyrosine, serine, and threonine, or the imidazole (B134444) group of histidine. nih.govresearchgate.net

The proposed mechanism for DEPBT-mediated coupling involves the generation of a carboxylate from the N-protected amino acid in the presence of a tertiary amine. luxembourg-bio.com This carboxylate then attacks the central phosphorus atom of DEPBT, forming a transient intermediate. luxembourg-bio.com This intermediate rearranges with the loss of diethyl phosphite (B83602) to form a highly activated and stable HOOBt ester, which is then attacked by the amino component to form the desired amide bond. luxembourg-bio.com This mechanism is analogous to that of the phosphonium (B103445) reagent BOP. luxembourg-bio.com

Compared to other coupling reagents like carbodiimides (DCC, DIC), DEPBT offers advantages in terms of minimizing racemization. peptide.com While carbodiimide (B86325) activation often leads to partial racemization, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is necessary to suppress this side reaction. peptide.com DEPBT, on the other hand, inherently exhibits low racemization potential. peptide.com It has also been shown to provide superior yields in the head-to-tail cyclization of linear peptides compared to other reagents. nbinno.compeptide.com

Table 2: Comparison of DEPBT with Other Coupling Reagents

| Feature | DEPBT | Carbodiimides (DCC, DIC) | Phosphonium Reagents (BOP, PyBOP) |

|---|---|---|---|

| Racemization | Remarkably resistant | Prone to racemization, requires additives (e.g., HOBt) | Generally low racemization |

| Need for Protecting Groups | Often not required for -OH (Ser, Thr, Tyr) and imidazole (His) | Required for reactive side chains | Required for reactive side chains |

| Cyclization Efficiency | Superior for head-to-tail cyclization | Variable | Good |

| Byproducts | Water-soluble | Insoluble (DCC) or soluble (DIC) ureas | Water-soluble |

| Applications | Solution and solid-phase peptide synthesis, complex natural products | Solution and solid-phase peptide synthesis | Solid-phase peptide synthesis |

Precursors for the Synthesis of Nitrogen-Containing Macrocycles and Polymers (if applicable, based on literature trend)

The synthesis of nitrogen-containing macrocycles is an area of significant interest due to their diverse applications in supramolecular chemistry, catalysis, and molecular recognition. mdpi.comnih.govnih.gov While the direct use of 1,2,3-benzotriazine derivatives as primary building blocks for the construction of macrocyclic frameworks is an emerging area, their inherent reactivity and ability to serve as precursors to reactive intermediates suggest potential in this field.

General strategies for the synthesis of nitrogen-containing macrocycles often involve the formation of amide, imine, or other C-N bonds under conditions that favor cyclization. mdpi.comnih.gov For instance, macrocyclic polyamides can be synthesized through templated or non-templated concurrent syntheses from macrocyclic precursors and diacid chlorides. nih.gov The reversible formation of imine bonds is another common strategy for constructing macrocyclic polyimines. mdpi.comnih.gov

Although not a widespread trend, there are examples of incorporating benzotriazole (B28993) moieties into polymeric structures. The synthesis of acrylic polymers with 1,2,3-benzotriazole pendant groups has been reported. researchgate.netcrimsonpublishers.com In these cases, the benzotriazole unit is functionalized and then polymerized to create a material with the heterocycle as a side chain. researchgate.netcrimsonpublishers.com Such polymers have potential applications as corrosion inhibitors and UV stabilizers. crimsonpublishers.comgsconlinepress.com

A straightforward approach to fabricating thermally stable fluorescent polymeric materials involves incorporating 1,3,5-triazine (B166579) as a core moiety with 1,2,3-benzotriazole as a synthetic auxiliary. tandfonline.com A range of aromatic and aliphatic diols can then be introduced to synthesize the desired polyesters. tandfonline.com The incorporation of the bulky benzotriazole group can enhance the thermal stability and solubility of the resulting polymers. tandfonline.com

The development of synthetic routes that utilize the denitrogenative or ring-opening reactions of 1,2,3-benzotriazine derivatives to directly form the macrocyclic or polymeric backbone is a potential area for future research. The ability of benzotriazinones to generate reactive intermediates could be harnessed in step-growth polymerization or macrocyclization reactions.

Design of Novel Scaffolds for Materials Science and Advanced Functional Molecules

The 1,2,3-benzotriazine scaffold is increasingly being explored for the design of novel functional molecules and materials with applications in materials science and medicinal chemistry. nih.govmdpi.com The rigid, planar structure of the benzotriazine ring system, combined with the potential for extensive functionalization, makes it an attractive core for creating advanced materials with tailored electronic, optical, and biological properties.

In the field of energetic materials, benzotriazine derivatives have been designed and synthesized to balance energy content and molecular stability. acs.org For example, 3-amino-5,7-dinitrobenzo[e] nih.govorganic-chemistry.orgorganic-chemistry.orgtriazine 1-oxide exhibits a good detonation velocity, high thermal decomposition temperature, and low sensitivity, making it a promising candidate for heat-resistant explosive applications. acs.org

Benzotriazole-functionalized 1,3,5-triazine-based polymers have been developed as thermally stable, luminescent materials. tandfonline.com These polymers exhibit fluorescence and have potential applications in optical devices and sensors. gsconlinepress.comtandfonline.com The benzotriazole moiety can also act as a UV stabilizer in plastics and polymers, absorbing ultraviolet light and preventing degradation. gsconlinepress.com

Furthermore, the 1,2,3-benzotriazine nucleus is a valuable scaffold in drug design, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects. mdpi.comnih.govnih.gov For instance, a series of novel substituted 1,2,3-benzotriazines have been designed and synthesized based on the structures of known kinase inhibitors, showing potent antiproliferative effects on various cancer cell lines. nih.gov The ability to readily modify the substitution pattern on the benzotriazine ring allows for the fine-tuning of pharmacological properties and the development of structure-activity relationships. researchgate.net

The exploration of 1,2,3-benzotriazine derivatives in these advanced applications is an active area of research, with the potential to yield new materials and molecules with significant societal impact.

Advanced Spectroscopic and Analytical Techniques for Research on 1,2,3 Benzotriazin 4 Amine

Elucidation of Reaction Intermediates using Time-Resolved Spectroscopy

While specific literature on the application of time-resolved spectroscopy to 1,2,3-benzotriazin-4-amine is not extensively detailed in the provided search results, the study of related compounds like tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) suggests its potential utility. For instance, techniques such as pulsed radiolysis and electron spin resonance spectroscopy have been employed to propose the formation of oxidizing radicals like the benzotriazinyl (BTZ) radical during the reduction of tirapazamine. researchgate.net These methods allow for the detection and characterization of short-lived intermediates that are crucial in understanding reaction pathways. Given the structural similarities, it is plausible that time-resolved spectroscopic techniques could be applied to investigate the intermediates formed during the chemical or photochemical reactions of this compound, such as its thermal or photolytic decomposition. rsc.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the mechanisms of organic and organometallic reactions in solution. nih.goved.ac.uk It provides detailed structural information and allows for the quantitative analysis of various nuclei common in chemical reactions. nih.goved.ac.uk

In the context of this compound and its derivatives, ¹H and ¹³C NMR are routinely used for structural characterization. nih.govresearchgate.net For example, in the synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides, the signals in the ¹H NMR spectrum corresponding to specific protons, such as those on the NCH₂, NHCH₂, and OCH₃ groups, are used to confirm the structure of the synthesized compounds. nih.gov Similarly, ¹³C NMR provides information about the carbon framework, including the chemical shifts of carbonyl groups. nih.gov

Beyond simple structural confirmation, NMR techniques can be employed for in-depth mechanistic studies. nih.goved.ac.uk Techniques like in situ NMR monitoring, kinetic analysis, and isotope labeling studies can provide valuable insights into reaction pathways, the formation of intermediates, and the kinetics of a reaction. nih.goved.ac.uked.ac.uk For instance, monitoring the changes in NMR spectra over time can help identify transient species and determine reaction rates.

Table 1: Representative ¹H NMR Data for a 1,2,3-Benzotriazin-4(3H)-one Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 8.36 | d | 8.0 |

| Ar-H | 8.19 | d | 8.0 |

| Ar-H | 7.98 | t | 7.6 |

| Ar-H | 7.83 | t | 8.0 |

| NCH₂CO | 4.21 | s | - |

| OCH₂ | 3.82-3.61 | m | - |

| NCH₂ | 3.00 | t | 4.8 |

Data for 3-(2-Morpholino-2-oxoethyl)benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one. nih.gov

Mass Spectrometry (MS) for Complex Reaction Mixture Analysis

Mass spectrometry (MS) is a vital analytical tool for identifying compounds in complex reaction mixtures and for gaining insights into reaction mechanisms. purdue.edunih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.gov

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are particularly useful for structural elucidation. researchgate.net In CID experiments, precursor ions are fragmented, and the resulting product ions provide information about the structure of the original molecule. researchgate.net This has been applied to study the fragmentation patterns of related compounds like 3-amino-1,2,4-benzotriazine 1-oxide, helping to distinguish between isomers. researchgate.net For this compound, MS can be used to identify reaction products, byproducts, and intermediates in a reaction mixture, thereby aiding in the optimization of synthetic procedures. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

For derivatives of 1,2,3-benzotriazine (B1250035), X-ray crystallography has been used to unambiguously confirm their molecular structures. nih.govmdpi.comdntb.gov.ua For example, the solid-state structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol was determined, revealing details about its intermolecular hydrogen bonding. mdpi.com Such structural information is crucial for understanding the physical and chemical properties of these compounds and for designing new molecules with specific functionalities. The process begins with growing a suitable single crystal, which can often be the most challenging step. nih.gov

Table 2: Crystallographic Data for a Benzotriazole (B28993) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7934(9) |

| b (Å) | 14.3002(14) |

| c (Å) | 8.4444(8) |

| β (deg) | 106.243(5) |

| Volume (ų) | 1367.3(2) |

| Z | 4 |

Data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. mdpi.com

Chromatographic Methods for Purification and Analytical Purity Assessment in Research

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. uniba.sknih.gov High-performance liquid chromatography (HPLC) is a widely used analytical technique to determine the purity of a sample. uniba.sk It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the purification of this compound derivatives, semi-preparative or preparative HPLC can be employed to isolate the desired compound from a reaction mixture. uniba.sk The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the mobile phase is optimized to achieve the best separation. uniba.sknih.gov For instance, a study on the purification of triazine derivatives used semi-preparative LC to significantly increase the purity of the synthesized product from 31.32% to 98.24%. uniba.sk Other chromatographic methods, such as column chromatography using silica (B1680970) gel, are also commonly used for purification. nih.gov The purity of the final product is then typically confirmed by analytical HPLC.

Emerging Research Frontiers and Unexplored Potential

Integration of 1,2,3-Benzotriazine (B1250035) Chemistry with Flow Chemistry and Automation

The synthesis of 1,2,3-benzotriazine derivatives is undergoing a significant transformation through the adoption of flow chemistry and automation. nih.govconsensus.appnih.gov This approach offers substantial advantages over traditional batch processing, including enhanced safety, scalability, process robustness, and improved green credentials. nih.govacs.org

A notable breakthrough is the development of a continuous flow protocol for synthesizing substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.govconsensus.apporganic-chemistry.org This method utilizes a photocyclization reaction triggered by visible light (violet light at 420 nm) and requires no additives or photocatalysts. nih.govnih.gov The use of a continuous flow reactor allows for excellent yields to be achieved in a remarkably short residence time of just 10 minutes. nih.govorganic-chemistry.org This process is not only rapid but also operates at ambient temperature, further boosting its efficiency and environmental friendliness. organic-chemistry.org

The automation inherent in flow chemistry systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility. soci.orgsyrris.com These platforms can be programmed to run series of experiments to rapidly optimize reaction conditions. syrris.com For instance, the photochemical synthesis of benzotriazin-4(3H)-one was optimized by adjusting flow rate and solvent composition to achieve nearly quantitative yields. nih.gov The integration of in-line analytics, such as LC/MS, can provide real-time data, enabling rapid decision-making and optimization. soci.org

Table 1: Comparison of Batch vs. Flow Chemistry for Benzotriazin-4(3H)-one Synthesis

| Parameter | Traditional Batch Method (Diazotization) | Photochemical Flow Method |

| Reagents | 2-aminobenzamide (B116534), strong acids, NaNO₂ nih.govacs.org | Acyclic aryl triazine precursor nih.gov |

| Conditions | Harsh acidic conditions nih.govnih.govacs.org | Violet light (420 nm), ambient temperature nih.govorganic-chemistry.org |

| Catalyst | None | None required nih.gov |

| Reaction Time | Longer, multi-step process | 10-minute residence time nih.govorganic-chemistry.org |

| Yield | Variable | Excellent to near-quantitative nih.gov |

| Safety | Use of potentially hazardous reagents acs.org | Miniaturized, controlled environment enhances safety nih.gov |

| Scalability | Problematic | Readily scalable nih.govacs.org |

Novel Catalytic Systems for Benzotriazine Transformations

Research into novel catalytic systems is expanding the synthetic utility of the 1,2,3-benzotriazine ring system. These catalysts facilitate transformations that are otherwise difficult to achieve, often proceeding with high efficiency and selectivity under mild conditions. researchgate.net Transition metals, particularly palladium and nickel, play a central role in these advancements. researchgate.netresearchgate.netresearchgate.net

Palladium-catalyzed reactions have emerged as a powerful tool. For example, a Pd-catalyzed annulation reaction can convert 1,3-diaryltriazenes into 3-arylbenzo-1,2,3-triazin-4(3H)-ones in the presence of carbon monoxide. nih.govacs.org Palladium catalysis is also employed in direct C-H cross-coupling polycondensation to create π-conjugated polymers containing benzotriazole (B28993) units, demonstrating the versatility of this approach for materials science applications. nih.govnih.gov

Nickel-catalyzed systems have been developed for denitrogenative cross-coupling reactions. researchgate.netnih.gov These reactions use 1,2,3-benzotriazinones as precursors to generate ortho-substituted benzamides by coupling them with various organic molecules, extruding benign nitrogen gas in the process. researchgate.netorganic-chemistry.org This strategy provides an efficient route to functionalized benzamides that are valuable intermediates in medicinal chemistry. researchgate.net

Beyond metal catalysis, organocatalytic and milder reagent-based systems are gaining traction. A notable example is the use of tetrabutylammonium (B224687) iodide (TBAI) to catalyze the synthesis of 1,2,3-benzotriazine-4(3H)-ones from tert-butyl nitrite (B80452) and 2-aminobenzamides under acid-free conditions. nih.govacs.org This method avoids the harsh acidic environments typical of traditional diazotization reactions. nih.govresearchgate.net

Table 2: Selected Novel Catalytic Transformations for Benzotriazine Derivatives

| Catalyst System | Transformation Type | Substrates | Product | Key Advantages |

| Pd(OAc)₂/XantPhos | Denitrogenative Coupling researchgate.net | nih.govrsc.orgacs.org-Benzotriazin-4(3H)-ones, DABAL-Me₃ | N-aryl amides | Utilizes a cheap, stable, solid organoaluminum reagent. researchgate.net |

| Palladium-catalyzed | Annulation nih.govacs.org | 1,3-Diaryltriazenes, CO | 3-Arylbenzo-1,2,3-triazin-4(3H)-ones | Alternative route from different precursors. nih.gov |

| Nickel-catalyzed | Denitrogenative Alkene Insertion nih.gov | 1,2,3-Benzotriazin-4(3H)-ones, Alkenes | C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones | Divergent reactivity compared to photocatalysis. nih.gov |

| TBAI-catalyzed | Oxidative Annulation nih.govacs.org | 2-Aminobenzamides, tert-Butyl Nitrite | 1,2,3-Benzotriazine-4(3H)-ones | Mild, acid-free conditions. nih.govacs.org |

| Iridium photocatalyst | Denitrogenative Selenylation researchgate.net | 1,2,3-Benzotriazin-4(3H)-ones | ortho-Selenylated benzamides | Proceeds via a radical anion intermediate under mild conditions. researchgate.net |

Bio-inspired Synthesis and Biomimetic Reactions involving 1,2,3-Benzotriazine

The field of bio-inspired and biomimetic synthesis involving the 1,2,3-benzotriazine scaffold is a nascent but promising area of research. Currently, direct enzymatic or biomimetic syntheses specifically targeting the 1,2,3-benzotriazine-4-amine core are not widely documented in scientific literature. This indicates a significant unexplored potential and an opportunity for future research.